molecular formula C5H4ClN5 B1208903 8-chloro-7H-purin-6-amine CAS No. 28128-28-1

8-chloro-7H-purin-6-amine

Cat. No.: B1208903
CAS No.: 28128-28-1
M. Wt: 169.57 g/mol
InChI Key: FBVALAOQISRDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-7H-purin-6-amine (CAS: 28128-28-1) is a purine derivative characterized by a chlorine substituent at position 8 and an amine group at position 5. Its molecular formula is C₅H₄ClN₅, with a molecular weight of 169.57 g/mol . The compound’s structure places the hydrogen atom on the nitrogen at position 7, distinguishing it from 9H-purine tautomers. This tautomeric form influences its reactivity and interaction with biological targets, such as enzymes involved in nucleotide metabolism or DNA repair pathways. The compound is sensitive to light and oxygen, requiring storage at -20°C under an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7H-purin-6-amine typically involves the chlorination of adenine derivatives. One common method is the reaction of adenine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, leading to the substitution of a chlorine atom at the 8-position of the purine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

8-chloro-7H-purin-6-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted purines, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxo and amino derivatives of the original compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 8-chloro-7H-purin-6-amine serves as a crucial building block for synthesizing more complex purine derivatives. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis. For instance, it can participate in nucleophilic substitution reactions to form various substituted purines, which are essential in developing new pharmaceuticals.

Biology

The compound has been studied for its potential role in DNA and RNA interactions due to its structural similarity to adenine. Research indicates that it may affect nucleic acid metabolism, making it a candidate for further exploration in genetic studies and molecular biology applications .

Biological Activity:
Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in cellular processes. For example, investigations into its interaction with G-protein-coupled receptors (GPCRs) have shown promise in modulating pathways related to cell proliferation and survival .

Medicine

In medical research, this compound is being explored for its anticancer properties. Its ability to interfere with nucleic acid metabolism positions it as a potential therapeutic agent against various cancers. Notably, compounds derived from this compound have been evaluated for their effectiveness against cancer cell lines, demonstrating comparable efficacy to established anticancer drugs like etoposide .

Case Studies and Research Findings

  • Antitumor Activity:
    A study synthesized a series of trisubstituted purine derivatives, including this compound, which were tested against several cancer cell lines. Three compounds exhibited promising antitumor activity, suggesting that modifications to the purine structure could enhance therapeutic efficacy .
  • Enzyme Inhibition:
    Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that structural modifications at the 2-position significantly enhanced inhibitory activity, with IC50 values demonstrating potent effects at low concentrations .
  • Regioselective Alkylation:
    A novel method was developed for the regioselective introduction of tert-alkyl groups into 6-substituted purines using this compound as a starting material. This method showed promise for creating new derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 8-chloro-7H-purin-6-amine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell proliferation . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

The structural and functional properties of 8-chloro-7H-purin-6-amine are best contextualized by comparing it to analogs with substitutions at positions 6, 8, or 9. Key examples include:

Substituent Effects at Position 8

Compound Position 8 Substituent Molecular Weight (g/mol) Key Properties Biological Relevance
This compound Cl 169.57 Electron-withdrawing Cl enhances electrophilicity; stabilizes tautomeric forms Potential inhibitor of DNA repair enzymes
8-Bromo-6-chloro-1H-purine Br 246.93 Larger atomic radius increases polarizability; may enhance DNA intercalation Tested in DNA glycosylase inhibition assays
8-Oxo-7H-purin-6-amine O 151.12 Oxo group enables hydrogen bonding; alters redox properties Mimics oxidized guanine lesions in DNA
  • Key Insight : Bromine at position 8 (e.g., 8-bromo-6-chloro-1H-purine) increases molecular weight and may improve binding to hydrophobic enzyme pockets compared to chlorine. The oxo derivative, however, is more polar and mimics oxidative DNA damage .

Substituent Effects at Position 6

Compound Position 6 Substituent Molecular Weight (g/mol) Synthesis Method Reactivity
This compound NH₂ 169.57 Deprotection of THP-protected intermediates Amine participates in hydrogen bonding
6-Chloro-9-(2-tetrahydropyranyl)purine Cl 255.70 Direct chlorination of purine precursors Chlorine acts as a leaving group for SNAr reactions
6-(3-Chlorophenylamino)-9-ethylpurine N-(3-Cl-Ph) 299.00 Microwave-assisted amination Aryl group enhances lipophilicity
  • Key Insight : The amine at position 6 in this compound facilitates nucleophilic interactions, whereas chlorine or aryl substitutions at this position are tailored for further derivatization or improved membrane permeability .

Substituent Effects at Position 9

Compound Position 9 Substituent LogP (Predicted) Stability Application
This compound H (7H tautomer) 0.5 Requires cryogenic storage Labile intermediate for synthesis
9-Benzyl-2-chloro-9H-purin-6-amine Benzyl 2.8 Stable at room temperature Protease inhibitor scaffold
9-Methyl-8-piperidinyl-7H-purin-6-amine Piperidinyl 1.1 Enhanced solubility in polar solvents Kinase inhibitor candidate
  • Key Insight : Bulky substituents at position 9 (e.g., benzyl or piperidinyl) improve stability and solubility but may sterically hinder interactions with flat enzyme active sites .

Biological Activity

8-Chloro-7H-purin-6-amine, a purine derivative, has garnered attention for its diverse biological activities. It is characterized by the presence of a chlorine atom at the 8-position of the purine ring, which influences its chemical reactivity and biological interactions. This article delves into the compound's biological activity, mechanisms of action, synthetic routes, and potential applications in pharmacology.

  • Molecular Formula : C5_5H5_5ClN4_4
  • Molecular Weight : Approximately 169.57 g/mol
  • CAS Number : 28128-28-1

The electrophilic nature of the chlorine atom allows for various chemical transformations, including nucleophilic substitutions and cyclization reactions.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes, particularly:

  • CYP1A2 : This enzyme is crucial in drug metabolism. The inhibition by this compound suggests potential applications in modifying drug interactions and enhancing therapeutic efficacy.

Interaction with Nucleic Acids

The structural similarity of this compound to adenine allows it to interact with DNA and RNA:

  • Influence on Nucleic Acid Stability : Studies indicate that it may affect the stability and function of nucleic acids, making it a candidate for further genetic research.

Antitumor Activity

Research has suggested that derivatives of purines, including this compound, exhibit antitumor properties by inhibiting proliferation in certain cell lines. For example, studies have shown that purine derivatives can block signaling pathways critical for tumor growth .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Enzyme Interaction : Competing with natural substrates for binding sites on enzymes like CYP1A2.
  • Nucleic Acid Binding : Engaging with DNA/RNA structures, potentially altering their function and stability.

Synthetic Routes

Several methods have been developed for synthesizing this compound:

  • Nucleophilic Substitution Reactions : Utilizing amines or alcohols to form substituted derivatives.
  • Cyclization Reactions : Contributing to the synthesis of complex heterocyclic compounds .

Study on Enzyme Inhibition

A study published in the Journal of Pharmaceutical Sciences demonstrated that this compound significantly inhibited CYP1A2 activity in vitro. The findings suggested that this compound could modulate drug metabolism rates, indicating its potential use in pharmacological applications .

Interaction with DNA

In another investigation, researchers explored the binding affinity of this compound with DNA. The results indicated that it could stabilize certain DNA structures under physiological conditions, which may have implications for gene therapy strategies .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
This compoundChlorine substitution at C8CYP1A2 inhibitor; nucleic acid interaction
8-ChloroguanineAdditional amino groupAntiviral properties
8-ChloroinosineDifferent sugar moietyEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-chloro-7H-purin-6-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution at the C8 position of purine derivatives. For example, allylation or methylation reactions under controlled conditions (e.g., using alkyl halides in basic media) can yield substituted analogs . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst selection) via thin-layer chromatography (TLC) or HPLC. Purification via recrystallization or column chromatography is critical to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern and regioselectivity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like NH₂ and C-Cl bonds. X-ray crystallography provides definitive structural confirmation but requires high-quality single crystals .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Strict adherence to stoichiometric ratios, anhydrous conditions, and inert atmospheres (e.g., nitrogen/argon) minimizes side reactions. Detailed documentation of reaction parameters (e.g., time, temperature gradients) and validation via independent replicates are crucial. Cross-referencing with published synthetic protocols for structurally similar purines (e.g., 7-methyl derivatives) enhances reliability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns vs. X-ray structures) be resolved in this compound studies?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Use variable-temperature NMR to detect tautomeric equilibria. Compare experimental X-ray data with computational models (DFT or molecular dynamics) to reconcile discrepancies. Cross-validation using complementary techniques like neutron diffraction or solid-state NMR is recommended .

Q. What strategies are effective for refining crystallographic data of this compound when twinning or disorder is present?

  • Methodological Answer : The SHELX suite (e.g., SHELXL) is widely used for refining challenging structures. For twinned crystals, employ the TWIN/BASF commands to model twin domains. For disorder, use PART/SUMP restraints to partition electron density. Mercury’s visualization tools (e.g., void analysis) aid in identifying solvent-accessible regions that may contribute to disorder .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic centers. Transition state analysis (using Gaussian or ORCA) quantifies activation barriers for substitution at C2, C6, or C8 positions. Solvent effects are modeled via implicit solvation (e.g., PCM) .

Q. What are the best practices for managing and sharing sensitive research data on this compound while complying with open science mandates?

  • Methodological Answer : De-identify datasets by removing proprietary synthesis details before deposition in repositories like Zenodo or ChemRxiv. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata. For personal data in pharmacological studies, employ de facto anonymization (e.g., aggregation) and consult institutional data protection offices .

Q. Data Analysis and Reporting

Q. How should researchers address contradictory biological activity results in this compound derivatives across assays?

  • Methodological Answer : Perform dose-response curves in triplicate to assess reproducibility. Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Meta-analysis of structure-activity relationships (SAR) across analogs helps distinguish assay-specific artifacts from genuine trends .

Q. How can hydrogen-bonding networks in this compound crystals inform its supramolecular chemistry?

  • Methodological Answer : Analyze Hirshfeld surfaces (via CrystalExplorer) to quantify intermolecular interactions. Mercury’s "Packing Similarity" tool compares crystal structures with analogous purines to identify conserved motifs (e.g., π-π stacking or halogen bonding). These insights guide co-crystal design for enhanced solubility or stability .

Properties

IUPAC Name

8-chloro-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVALAOQISRDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344585
Record name 8-chloro-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28128-28-1
Record name 28128-28-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloro-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of adenosine (2.67 g, 10 mmol) in DMA/HCl (0.5M, 45 mL) was added m-chloroperoxybenzoic acid (MCPBA, 3.22 g, 16 mmol 87%) and stirred at room temperature for 2.5 h. An additional portion of MCPBA (0.9 g, 5 mmol) was added and stirring continued for another 1 h. Toluene (50 mL) was added to the reaction mixture and the solvents evaporated at 60° C. under vacuo to dryness. The residue was dissolved in water (50 mL) and extracted with ether (3×50 mL). The pH of the aqueous phase was adjusted to 5 with 2N NaOH and then diluted with EtOH (100 mL). The solution was stored in the refrigerator overnight. The light yellow solid that separated was collected, washed with cold EtOH (2×25 mL) and dried to give 1.44 g (85.2%) of 1: mp 305°-310° C. (dec.) [Lit. mp>300° C. (dec.)]: IR (KBr): 630 (C-C1), 3100-3300 (NH2) cm-1 : UV: λmax (pH 1) 262 nm (ε 8,700): λmax (pH 7) 268 nm (ε 7,900): λmax (pH 11) 269 nm (ε 8,300): 1H NMR (Me2SO-d6): δ 7.48 (br s, 2, NH2), 8.10 (s, 1, C2H) and 13.60 (br s, 1, N9H).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
DMA HCl
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
85.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.